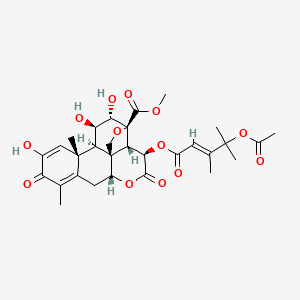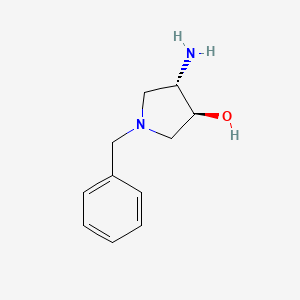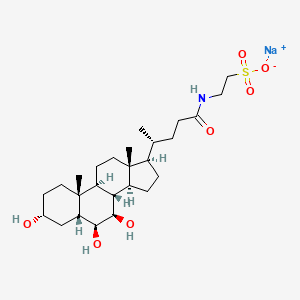
Tauro-beta-muricholic Acid (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauro-beta-muricholic Acid (sodium salt) is a bile acid released by the liver and is typically used in cholestasis studies . It is a competitive and reversible antagonist of the farnesoid X receptor (FXR, IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid beta-muricholic acid .
Synthesis Analysis
The compound is derived from the bile acid (BA) β-muricholic acid through an enzyme-regulated process of conjugation between the BA and the amino acid taurine . The BA is synthesized as a result of enzymatic conversion of β-MCA by various microorganisms from the intestinal flora, including Clostridium .Molecular Structure Analysis
The molecular formula of Tauro-beta-muricholic Acid (sodium salt) is C26 H44 N O7 S . Na . The formal name is 2- [ [ (3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt .Chemical Reactions Analysis
Tauro-beta-muricholic Acid (sodium salt) is a competitive and reversible antagonist of the farnesoid X receptor (FXR; IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid .Physical And Chemical Properties Analysis
The molecular weight of Tauro-beta-muricholic Acid (sodium salt) is 537.68 . It is a crystalline solid . Its solubility varies with different solvents: DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:4): 0.1 mg/ml, Ethanol: 1 mg/ml .Aplicaciones Científicas De Investigación
Metabolism in Rat Liver : Tauro-beta-muricholic acid is synthesized in isolated rat hepatocytes and its production is influenced by factors like dietary cholesterol and the breaking of enterohepatic circulation (Botham & Boyd, 1983).
Role in Serum Bile Acid Composition : In female rats treated with alpha-naphthylisothiocyanate, tauro-beta-muricholic acid was identified as a major bile acid in serum, indicating its significance in bile acid profiles under specific conditions (Thompson, Davis, & Morris, 1993).
Development of a Radioimmunoassay : A radioimmunoassay was developed to measure tauro-beta-muricholic acid in isolated rat hepatocytes, indicating its importance in scientific research and potential clinical applications (Botham, Boyd, Williamson, & Beckett, 1983).
Hepatoprotective Properties : Studies have shown that tauro-beta-muricholic acid is as effective as other bile salts like tauroursodeoxycholate in preventing liver damage induced by toxic bile salts in rats (Kitani, Kanai, Sato, & Ohta, 1994).
Impact on Cholestasis : Tauro-beta-muricholic acid is effective in preventing taurochenodeoxycholate-induced cholestasis, suggesting its therapeutic potential in cholestatic conditions (Kanai, Ohta, Kitani, & Sato, 1990).
Metabolism in Humans : Studies have investigated the metabolism of beta-muricholic acid in humans, shedding light on its potential clinical relevance and biological activities (Sacquet et al., 1985).
Safety And Hazards
Direcciones Futuras
Tauro-beta-muricholic acid (TbetaMCA) accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . It is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes . These findings suggest potential future directions in the study of gut microbiota, bile acid metabolism, and metabolic diseases.
Propiedades
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXROOLWUZIWRB-GPHZYVDLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tauro-beta-muricholic Acid (sodium salt) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

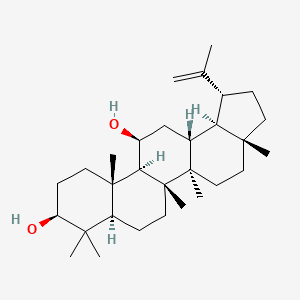
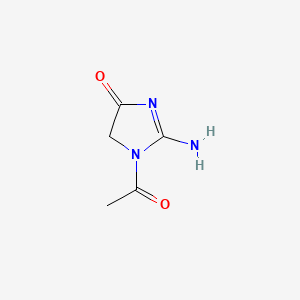

![2-[(1E)-1-Buten-3-yn-1-yl]pyridine 1-oxide](/img/structure/B593622.png)
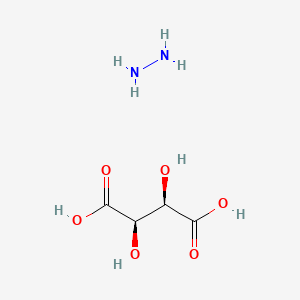
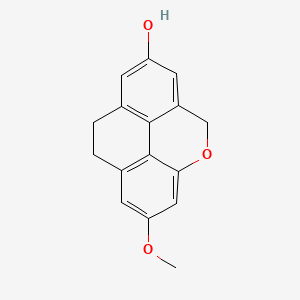
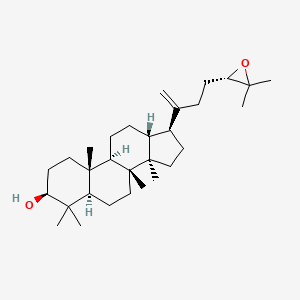
![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)
